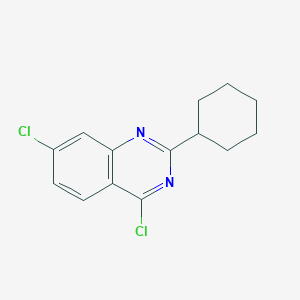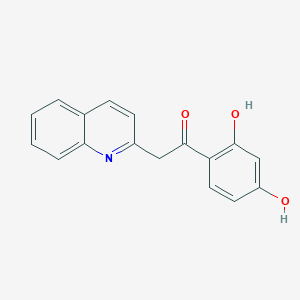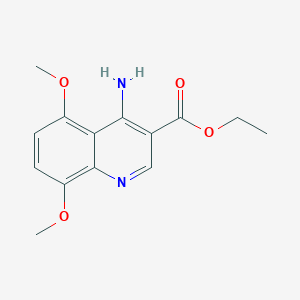
4,7-Dichloro-2-cyclohexylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4,7-Dichloro-2-cyclohexylquinazoline typically involves the reaction of 2-cyclohexylquinazoline with chlorine gas under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the chlorination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
4,7-Dichloro-2-cyclohexylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced derivatives.
科学的研究の応用
4,7-Dichloro-2-cyclohexylquinazoline has several scientific research applications, including:
作用機序
The mechanism of action of 4,7-Dichloro-2-cyclohexylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
4,7-Dichloro-2-cyclohexylquinazoline can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: A two-ring heterocyclic compound used as an intermediate in the synthesis of antimalarial drugs.
2-Cyclohexylquinazoline: A precursor in the synthesis of this compound.
Quinazoline Derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from other quinazoline derivatives .
特性
分子式 |
C14H14Cl2N2 |
|---|---|
分子量 |
281.2 g/mol |
IUPAC名 |
4,7-dichloro-2-cyclohexylquinazoline |
InChI |
InChI=1S/C14H14Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChIキー |
XPNFCDFTJPZQOL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)


![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)

![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)


![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)


